2-[(Oxan-2-yl)methoxy]pyridine
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Overview
Description
2-[(Oxan-2-yl)methoxy]pyridine is a chemical compound that features a pyridine ring substituted with an oxan-2-ylmethoxy group
Mechanism of Action
- The primary targets of 2-[(Oxan-2-yl)methoxy]pyridine have not been explicitly specified in the available literature. However, pyridine-containing compounds, in general, exhibit diverse pharmacological activities, including antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer effects .
- Pyridine derivatives have been explored as anticancer agents, particularly those targeting tubulin-microtubule dynamics . These interactions could impact cell division and proliferation.
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)methoxy]pyridine typically involves the reaction of pyridine with oxan-2-ylmethanol under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the oxan-2-ylmethanol, followed by nucleophilic substitution with pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Oxan-2-yl)methoxy]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group instead of the oxan-2-ylmethoxy group.
3-Methoxypyridine: An isomer with the methoxy group at the 3-position.
4-Methoxypyridine: An isomer with the methoxy group at the 4-position.
Uniqueness
2-[(Oxan-2-yl)methoxy]pyridine is unique due to the presence of the oxan-2-ylmethoxy group, which can impart different chemical and biological properties compared to its simpler analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12-11(6-1)14-9-10-5-2-4-8-13-10/h1,3,6-7,10H,2,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEAYUBAIHFYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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